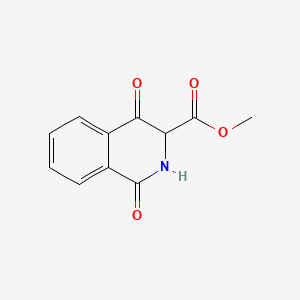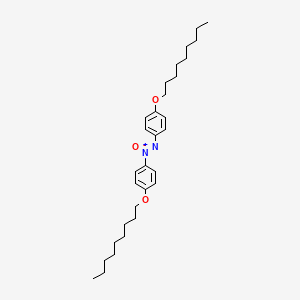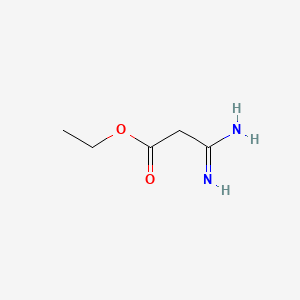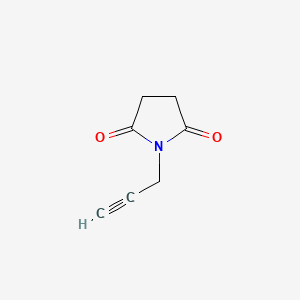
1,3-Bis(4-methylphenyl)adamantane
Overview
Description
1,3-Bis(4-methylphenyl)adamantane is a type of adamantane, a class of organic molecules consisting of four fused cyclohexane rings, that can be used in various scientific research applications. Adamantanes, including 1,3-Bis(4-methylphenyl)adamantane, are of interest to scientists due to their unique properties and potential applications.
Scientific Research Applications
Polyimides Derived from Adamantane-Containing Diamines
1,3-Bis(4-methylphenyl)adamantane and related adamantane-containing diamines, such as 1,3-bis(4-aminophenyl)adamantane (ADMDA), have been utilized in the synthesis of semi-alicyclic polyimides. These polyimides demonstrate high glass transition temperatures, excellent optical transparency, and optimal thermal and mechanical properties, making them suitable for optical and optoelectronic applications (Miao et al., 2020).
Hydrogen-Bonding Networks in Molecular Crystals
Adamantane-based bisphenol molecules with V-shaped skeletons, including 1,3-bis(4-hydroxy-3,5-dimethylphenyl)adamantane, have been studied for their ability to form hydrogen-bonded networks in crystalline lattices. These structures demonstrate potential in the creation of molecular crystals with channels, which may have applications in materials science (Tominaga et al., 2011).
Anion Binding with Adamantane Bisurea Derivatives
Adamantane bisurea derivatives have been explored for their complexation abilities with various anions in solution. The study found that these receptors form stable complexes with several anions, which could be leveraged in the development of selective binding materials for various applications (Blažek et al., 2013).
Adamantane-Based MRI Contrast Agents
Dimeric gadolinium(III) complexes based on 1,3-bis(4-aminophenyl)adamantane, such as bis(4-Gd-DTPA-aminophenyl)adamantane, have been synthesized and characterized foruse as MRI contrast agents. These agents exhibit high longitudinal relaxivity and low cytotoxicity, indicating their potential as effective and safe MRI contrast agents (Wan et al., 2018).
Adamantane-Based Polysiloxanes
Novel polysiloxane derivatives with adamantyl moieties in the main chain have been developed. These materials showcase good solubility in organic solvents, high glass transition temperatures, and good thermal stability, making them suitable for applications requiring materials with high thermal resistance (Hattori et al., 2008).
Adamantane-Containing Poly(enaminonitriles)
Poly(enaminonitriles) incorporating adamantane have been synthesized, showing excellent solubility in polar solvents and good thermal stability. These materials might have potential applications in areas requiring thermally stable polymers (Han & Moore, 2009).
Covalent Triazine-Based Frameworks with Adamantane Core
Adamantane substituted with cyanophenyl groups has been used to create Porous Covalent Triazine-based Frameworks (PCTFs), exhibiting excellent thermal stability and high surface areas. These frameworks show promise in carbon dioxide sorption and separation, highlighting their potential in environmental applications (Bhunia et al., 2013).
properties
IUPAC Name |
1,3-bis(4-methylphenyl)adamantane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28/c1-17-3-7-21(8-4-17)23-12-19-11-20(13-23)15-24(14-19,16-23)22-9-5-18(2)6-10-22/h3-10,19-20H,11-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUIUSPLMFQGGKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C5=CC=C(C=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60389005 | |
| Record name | 1,3-bis(4-methylphenyl)adamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60389005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(4-methylphenyl)adamantane | |
CAS RN |
65756-27-6 | |
| Record name | 1,3-bis(4-methylphenyl)adamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60389005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-DI-P-TOLYL-ADAMANTANE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















